

Elacytarabine: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elacytarabine*

Cat. No.: *B009605*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly CP-4055) is a lipophilic, 5'-elaïdic acid ester of the nucleoside analog cytarabine.^{[1][2]} It was rationally designed to overcome key mechanisms of resistance to cytarabine, a cornerstone therapy for acute myeloid leukemia (AML) for over four decades.^{[1][3]} Cytarabine's efficacy is often limited by its dependence on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and its rapid inactivation by cytidine deaminase (CDA).^{[1][2]} **Elacytarabine** was developed using Clavis Pharma's Lipid Vector Technology to bypass these resistance mechanisms.^{[4][5]} This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of **elacytarabine**.

Discovery and Rationale

The development of **elacytarabine** was driven by the need to circumvent acquired resistance to cytarabine in AML.^[5] Resistance to cytarabine can arise from several mechanisms, including reduced expression of hENT1, which is necessary for cytarabine to enter cells, and increased activity of CDA, which deaminates cytarabine into its inactive metabolite, uracil arabinoside.^[1] By attaching a lipophilic elaidic acid moiety to the 5' position of cytarabine, researchers aimed to create a prodrug that could enter cells independently of hENT1 via passive diffusion across

the cell membrane.[1][2] This lipid conjugation was also intended to protect the molecule from deamination by CDA, thereby increasing its plasma half-life and intracellular concentration of the active metabolite.[1]

Preclinical Development

In Vitro Studies

Preclinical studies in various cancer cell lines demonstrated **elacytarabine**'s ability to overcome cytarabine resistance. In lymphoma cell lines deficient in membrane transporters, **elacytarabine** and another lipid-conjugated nucleoside analog, CP-4126, were significantly more potent than their parent drugs, cytarabine and gemcitabine, respectively.[1][2] Furthermore, in transporter-proficient cell lines treated with an hENT1 inhibitor, resistance to cytarabine and gemcitabine was observed, while sensitivity to **elacytarabine** and CP-4126 was maintained.[2] These findings confirmed that **elacytarabine**'s cellular uptake is independent of hENT1.

Table 1: Comparative In Vitro Cytotoxicity of **Elacytarabine** and Cytarabine in Leukemia Cell Lines

Cell Line	Drug	IC50 (nM)	Fold Difference (Cytarabine/ Elacytarabine)	Reference
CCRF-CEM	Cytarabine	~90 ± 5	-	[6]
Elacytarabine	Data not available	-		
Jurkat	Cytarabine	~160 ± 8	-	[6]
Elacytarabine	Data not available	-		
HL-60	Cytarabine	0.056 $\mu\text{mol L}^{-1}$	-	[7]
Elacytarabine (analogs)	0.057 - 0.090 $\mu\text{mol L}^{-1}$	~1	[7]	

Note: Direct comparative IC50 values for **Elacytarabine** in CCRF-CEM and Jurkat cells were not available in the searched literature. The HL-60 data is for analogs of **Elacytarabine**.

Mechanism of Action

Elacytarabine exerts its cytotoxic effects through a multi-step process. Once inside the cell, it is metabolized to cytarabine, which is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.^[1] Ara-CTP is a potent inhibitor of DNA polymerase, and its incorporation into DNA leads to chain termination and apoptosis.^[8] A key differentiator of **elacytarabine** is its ability to also inhibit RNA synthesis, a mechanism not observed with cytarabine.^[1] This dual inhibition of DNA and RNA synthesis contributes to its potent anti-leukemic activity.

Figure 1: Elacytarabine's intracellular signaling pathway.

Clinical Development

Elacytarabine has undergone extensive clinical evaluation in both solid tumors and hematological malignancies.

Phase I Studies

An initial Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) and recommended dose for Phase II trials.^[5] In this study, 34 patients with malignant melanoma, ovarian cancer, or non-small cell lung cancer received **elacytarabine** as a 30-minute or 2-hour intravenous infusion for 5 consecutive days every 3 or 4 weeks.^[5] The MTD was determined to be 200 mg/m²/day on a 4-week schedule.^[5]

A subsequent Phase I study focused on 77 patients with refractory hematological malignancies.^[1] This study evaluated two different infusion schedules and established a recommended Phase II dose of 2000 mg/m²/day as a continuous intravenous infusion over 5 days every 3 weeks.^[1]

Table 2: Pharmacokinetic Parameters of **Elacytarabine** in Refractory AML (Phase I)

Parameter	Value	Reference
Starting Dose (in combination with Idarubicin)	1000 mg/m ² /day (CIV)	[9]
Recommended Phase II Dose (monotherapy)	2000 mg/m ² /day (CIV)	[1]
Initial Half-life (t ^{1/2})	0.6 - 2.0 hours	[9]
C _{max} (Elacytarabine)	Observed at or shortly before end of infusion	[9]
C _{max} (ara-C and ara-U)	Observed at 48 hours after start of infusion	[9]

Phase II Studies

A key Phase II study investigated **elacytarabine** monotherapy in 61 patients with relapsed or refractory AML who had failed at least two prior induction regimens.[1][10] The results were compared to a historical control group of 594 patients.[10] **Elacytarabine** treatment resulted in a significantly higher remission rate and improved overall survival.[10]

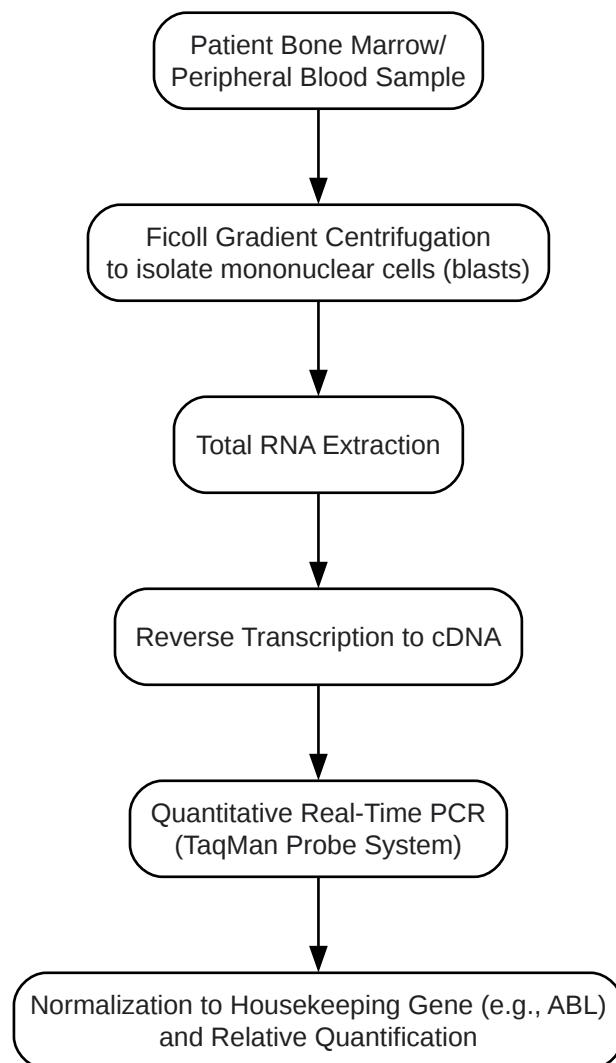
Another Phase II study evaluated **elacytarabine** in combination with idarubicin as a second-line induction therapy in 51 AML patients who had failed initial induction chemotherapy.[1] This study also explored the predictive value of hENT1 expression.[1]

Table 3: Efficacy of **Elacytarabine** in Phase II Clinical Trials

Trial Identifier	Treatment	Patient Population	N	Overall Response Rate (CR + CRp)	Median Overall Survival	Reference
NCT00405743	Elacytarabine Monotherapy	Relapsed/Refractory AML (≥ 2 prior regimens)	61	18%	5.3 months	[10]
Historical Control	Investigator's Choice	Relapsed/Refractory AML	594	4%	1.5 months	[10]
NCT01035502	Elacytarabine + Idarubicin	AML with Induction Failure	51	41%	Data not available	[1]

Phase III Study (CLAVELA)

The pivotal Phase III CLAVELA trial (NCT01147939) was an international, randomized study that compared **elacytarabine** to the investigator's choice of seven commonly used salvage regimens in 381 patients with relapsed or refractory AML.[\[1\]](#)[\[7\]](#)[\[11\]](#) The primary endpoint was overall survival.[\[7\]](#)[\[11\]](#) The trial unfortunately failed to demonstrate a significant difference in overall survival, response rate, or relapse-free survival between the **elacytarabine** and control arms.[\[1\]](#)[\[7\]](#)[\[11\]](#)


Table 4: Efficacy of **Elacytarabine** in the Phase III CLAVELA Trial

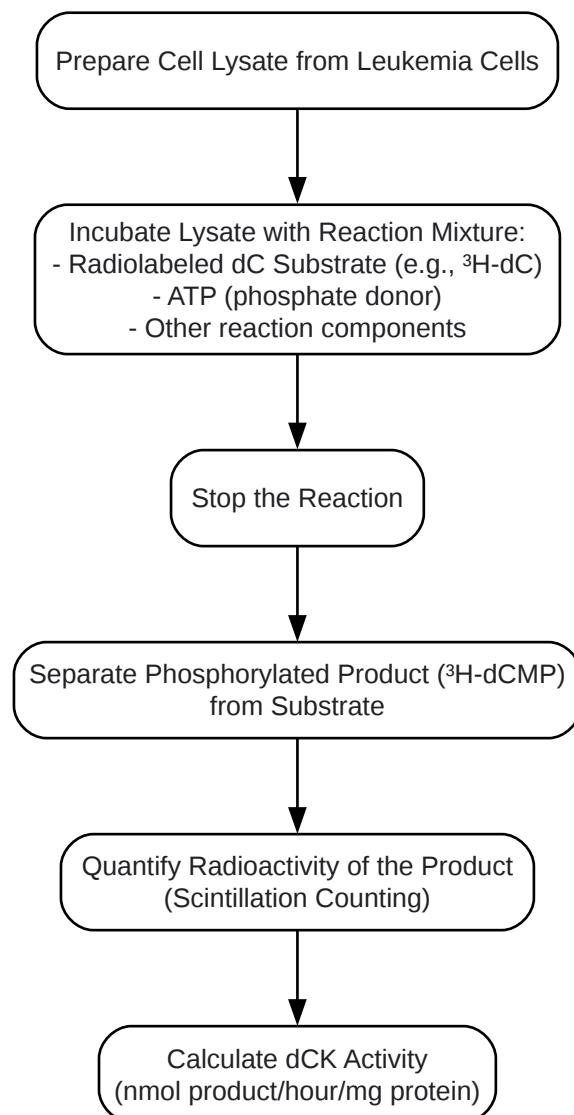
Outcome	Elacytarabine (N=191)	Investigator's Choice (N=190)	p-value	Reference
Median Overall Survival	3.5 months	3.3 months	NS	[7][11]
Response Rate (CR + CRi)	23%	21%	NS	[7][11]
Relapse-Free Survival	5.1 months	3.7 months	NS	[7][11]

NS: Not Significant

Experimental Protocols

Quantification of hENT1 mRNA Expression by qRT-PCR

[Click to download full resolution via product page](#)


Figure 2: Workflow for hENT1 expression analysis.

Methodology:

- Sample Collection and Preparation: Collect bone marrow or peripheral blood samples from AML patients. Isolate mononuclear cells, predominantly leukemic blasts, using Ficoll gradient centrifugation.[\[12\]](#)
- RNA Extraction: Extract total RNA from the isolated cells using a standard commercially available kit.

- cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative Real-Time PCR (qPCR): Perform qPCR using a TaqMan probe-based assay.
[\[13\]](#)
 - Primers and Probe for hENT1:
 - Forward Primer: 5'-TGTTTCCAGCCGTGACT-3'[\[12\]](#)
 - Reverse Primer: 5'-CAGGCCACATGAATACAG-3'[\[12\]](#)
 - Probe: 5'-/56-FAM/CA GCA CCT G/ZEN/G GAA CGTTAC TT/3IABkFQ/-3'[\[12\]](#)
 - Housekeeping Gene: Use a stable housekeeping gene, such as ABL, for normalization.
[\[13\]](#)
- Data Analysis: Determine the relative expression of hENT1 mRNA by normalizing the Cq values of hENT1 to the Cq values of the housekeeping gene using the $\Delta\Delta Cq$ method.

Deoxycytidine Kinase (dCK) Activity Assay

[Click to download full resolution via product page](#)

Figure 3: Workflow for dCK activity assay.

Methodology (Radiolabeled Substrate-based):

- Cell Lysate Preparation: Prepare a cell lysate from leukemia cells by methods such as freeze-thawing.
- Reaction Mixture: Prepare a reaction mixture containing:
 - Cell lysate (source of dCK)

- Radiolabeled deoxycytidine (dC) substrate (e.g., [³H]dC)
- ATP as the phosphate donor
- Magnesium chloride (MgCl₂)
- Other components to optimize the reaction and inhibit degradation of the product.
- Incubation: Incubate the reaction mixture at 37°C for a defined period.
- Reaction Termination: Stop the reaction, for example, by heating.
- Separation and Quantification: Separate the phosphorylated product ([³H]dCMP) from the unreacted substrate using techniques like thin-layer chromatography or ion-exchange chromatography. Quantify the radioactivity of the product using liquid scintillation counting.
- Calculation: Calculate the dCK activity, typically expressed as nanomoles of product formed per hour per milligram of protein.[\[14\]](#)

Conclusion

Elacytarabine was a promising therapeutic agent developed to overcome key resistance mechanisms to cytarabine in AML. Its hENT1-independent cellular uptake and resistance to CDA-mediated degradation were successfully demonstrated in preclinical studies. While early phase clinical trials showed encouraging activity, the pivotal Phase III CLAVELA study did not demonstrate a survival benefit over the investigator's choice of therapy in patients with relapsed or refractory AML. Despite this outcome, the development of **elacytarabine** represents a significant effort in overcoming drug resistance in leukemia and has provided valuable insights for the design of future nucleoside analogs and drug delivery strategies. The exploration of its unique mechanism of RNA synthesis inhibition and its potential efficacy in specific patient subgroups may warrant further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Old drug, new target: ellipticines selectively inhibit RNA polymerase I transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potential of elacytarabine in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Expression Levels of Human Equilibrative Nucleoside Transporter 1 and Deoxycytidine Kinase Enzyme as Prognostic Factors in Patients with Acute Myeloid Leukemia Treated with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 9. Elacytarabine, a novel 5'-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of elacytarabine, a novel 5'-elaidic acid derivative of cytarabine, in adults with refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. International randomized phase III study of elacytarabine versus investigator choice in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression of hENT1, dCK, CDA, dCMPD and topoisomerase II α as an indicator of chemotherapy response in AML treated with cytarabine and daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elacytarabine | C27H45N3O6 | CID 6438895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elacytarabine: A Technical Guide to its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009605#elacytarabine-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com